Sulfochlorophenol S
Overview
Description
Mechanism of Action
Target of Action
Sulfochlorophenol S is known to form complexes with certain rare-earth elements such as lanthanum, terbium, and erbium . These elements are its primary targets. These elements play various roles in biological systems, including serving as cofactors for certain enzymes.
Mode of Action
The interaction between this compound and its targets involves the formation of complexes in highly acidic solutions . This complexation process results in changes in the optical and chromaticity characteristics of the targets .
Pharmacokinetics
Its solubility in water (1 mg/ml) suggests that it may have reasonable bioavailability .
Result of Action
The primary result of this compound’s action is the change in optical and chromaticity characteristics of the complexes it forms with its targets . This property is utilized in spectrophotometric determination of certain elements .
Action Environment
The action of this compound is influenced by the acidity of the environment. It forms complexes with its targets usually in highly acidic solutions . Therefore, the pH of the environment can significantly influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfochlorophenol S is typically synthesized through a multi-step process involving the diazotization of 5-chloro-2-hydroxy-3-sulfophenylamine followed by coupling with 1,8-dihydroxynaphthalene-3,6-disulfonic acid. The reaction is carried out in highly acidic conditions to ensure the stability of the intermediate compounds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: Sulfochlorophenol S undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as copper, iron, and niobium.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Complexation: Typically involves the use of metal salts in aqueous solutions at specific pH levels.
Substitution: Requires the presence of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products:
Scientific Research Applications
Sulfochlorophenol S has a wide range of applications in scientific research:
Analytical Chemistry: Used for the spectrophotometric determination of metal ions in various samples.
Environmental Monitoring: Employed in the detection of trace metal ions in natural waters.
Biological Studies: Utilized in histology and hematology for staining purposes.
Industrial Applications: Applied in the manufacturing of diagnostic assays and other analytical tools.
Comparison with Similar Compounds
Sulfochlorophenol: A related compound with similar complexation properties but different substituents.
Chlorosulfophenol: Another similar compound used in analytical chemistry for metal ion detection.
Uniqueness: Sulfochlorophenol S stands out due to its high stability and specificity in forming complexes with metal ions. Its unique structure, with multiple sulfonic acid and hydroxyl groups, provides enhanced binding capabilities compared to other similar compounds .
Properties
IUPAC Name |
3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNFKABIVXQRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910682, DTXSID401122075 | |
Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-73-3, 108321-09-1 | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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